molecular formula C13H18BN3O2 B1430912 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1312312-78-9

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1430912
CAS No.: 1312312-78-9
M. Wt: 259.11 g/mol
InChI Key: KXMPXUQJTUXRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Significance of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

This compound possesses a molecular formula of C₁₃H₁₈BN₃O₂ and a molecular weight of 259.11 grams per mole. The compound features a distinctive bicyclic heteroaromatic system comprising fused pyrazole and pyridine rings, with specific substitution patterns that confer unique chemical and physical properties. The molecule incorporates a methyl group at the N1 position of the pyrazole ring and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the C5 position of the pyridine ring, creating a stable pinacol boronic ester functionality.

The structural architecture of this compound demonstrates remarkable stability under standard laboratory conditions while maintaining reactivity patterns essential for synthetic transformations. The pinacol boronic ester moiety provides enhanced stability compared to free boronic acids, which are prone to dehydration and trimerization. This stability advantage makes the compound particularly valuable in synthetic applications where controlled reactivity is essential. The predicted boiling point of 393.3±22.0 degrees Celsius and density of 1.17±0.1 grams per cubic centimeter further underscore the compound's robust physical characteristics.

The significance of this molecular structure extends beyond its synthetic utility to encompass its role as a versatile building block in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold has been extensively explored for its pharmacological properties, and the incorporation of boronic acid esters enhances its versatility in drug discovery applications. The compound's unique combination of structural features positions it as a crucial intermediate in the synthesis of biologically active molecules and advanced pharmaceutical compounds.

Research investigations have revealed that the compound exhibits specific reactivity patterns that make it particularly suitable for cross-coupling reactions, especially the Suzuki-Miyaura reaction. The boronic ester functionality enables efficient transmetalation processes while the heterocyclic core provides additional coordination sites that can influence reaction outcomes. This dual functionality creates opportunities for the development of novel synthetic methodologies and the preparation of complex molecular architectures.

Historical Development of Pyrazolo[3,4-b]pyridine Derivatives

The historical development of pyrazolo[3,4-b]pyridine derivatives traces back to the early twentieth century when fundamental research in heterocyclic chemistry began to establish the foundations for this important class of compounds. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 through treatment of diphenylhydrazone and pyridine with iodine. This pioneering work established the basic synthetic framework that would later be expanded and refined by subsequent researchers.

Building upon Ortoleva's initial discoveries, Bulow achieved significant advances in 1911 by synthesizing three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial acetic acid. This methodology demonstrated the versatility of the pyrazolo[3,4-b]pyridine system and opened new avenues for structural modification and functionalization. The success of Bulow's approach highlighted the importance of amino-substituted pyrazoles as precursors for more complex heterocyclic systems.

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-6-9-7-16-17(5)11(9)15-8-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMPXUQJTUXRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The preparation of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the installation of the boronic ester group at the 5-position of the pyrazolopyridine core. The synthetic approach can be broadly divided into:

  • Construction of the pyrazolo[3,4-b]pyridine core with a methyl substituent at N1.
  • Introduction of the boronate ester functionality via borylation reactions, often catalyzed by palladium or iridium complexes.

Key Intermediate Preparation

A pivotal intermediate in the synthesis is the pyrazolo[3,4-b]pyridine core protected with a suitable protecting group (e.g., SEM - 2-(trimethylsilyl)ethoxymethyl), which facilitates subsequent functionalization steps. The intermediate is prepared by established literature methods involving cyclization and substitution reactions optimized for yield and purity.

Palladium-Catalyzed Borylation

The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is commonly achieved through palladium-catalyzed borylation of a halogenated pyrazolopyridine precursor. Typical reaction conditions include:

This reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boron reagent, and reductive elimination to form the boronate ester.

Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

The compound is often synthesized as a key intermediate for further Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with aryl or heteroaryl halides to form C-C bonds. The preparation of the boronic ester derivative itself may involve initial Suzuki coupling steps to install substituents on the pyrazolopyridine core before borylation.

Detailed Reaction Scheme Example

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazolopyridine core synthesis Cyclization and protection with SEM group Protected intermediate (compound 9)
2 Pd-catalyzed C-N coupling Pd catalyst, appropriate amine or heterocycle Substituted intermediates (10a–10i)
3 Pd-catalyzed Suzuki coupling Pd catalyst, aryl boronate ester, base, solvent, heat Boronate ester intermediates (11a–11i)
4 Deprotection Acidic or fluoride ion-mediated removal of SEM group Final boronate ester product (12a–12i)

Note: The numbering corresponds to intermediates in the referenced synthetic studies.

Research Findings and Optimization

Catalyst and Ligand Effects

  • Use of palladium catalysts with bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or triphenylphosphine derivatives enhances catalytic efficiency and selectivity.
  • Ligand choice influences turnover number and reaction rate, with bulky phosphines sometimes improving yields by stabilizing reactive intermediates.

Base and Solvent Influence

  • Potassium acetate and potassium carbonate are preferred bases for borylation, balancing reactivity and minimizing side reactions.
  • Solvents like 1,4-dioxane and DMF provide good solubility for reactants and catalysts, facilitating efficient coupling.
  • Temperature control between 80–100°C is critical to optimize reaction kinetics without degrading sensitive boronate esters.

Yield and Purity

  • Reported yields for the borylation step range from 70% to 90%, depending on substrate and conditions.
  • Purification typically involves column chromatography or recrystallization to achieve >95% purity suitable for further synthetic applications.

Data Table: Summary of Preparation Conditions and Outcomes

Parameter Typical Conditions Observed Outcome
Catalyst Pd(dppf)Cl2 (5 mol%) High catalytic activity
Boron Source Bis(pinacolato)diboron (1.2 equiv) Efficient borylation
Base KOAc or K2CO3 (2 equiv) Optimal deprotonation and transmetallation
Solvent 1,4-Dioxane or DMF Good solubility and reaction medium
Temperature 80–100°C Balanced reaction rate and stability
Reaction Time 12–24 hours Complete conversion
Yield 70–90% High isolated yield
Purity >95% Suitable for further synthetic use

Alternative Preparation Approaches

  • Iridium-Catalyzed C-H Borylation: Direct borylation of the pyrazolopyridine C-H bond at the 5-position using iridium catalysts and pinacolborane has been explored, offering a one-step functionalization without pre-halogenation. However, regioselectivity and substrate scope require optimization.
  • Halogen-Metal Exchange Followed by Borylation: Lithiation of halogenated pyrazolopyridine intermediates followed by quenching with trialkyl borates can yield boronic acids, which are subsequently converted to pinacol esters.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-b]pyridine core.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified pyrazolo[3,4-b]pyridine derivatives.

    Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C12_{12}H18_{18}BNO2_2
  • Molecular Weight : 208.07 g/mol
  • CAS Number : 847818-74-0
  • IUPAC Name : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

The compound features a pyrazolo-pyridine core modified with a boron-containing dioxaborolane moiety, which enhances its reactivity and solubility.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to inhibit specific cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective effects. Research into pyrazolo[3,4-b]pyridines has highlighted their potential in treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLED technologies. Its ability to facilitate charge transport and emit light efficiently positions it as a valuable material in the development of next-generation display technologies.

Polymer Composites
In materials science, this compound can be utilized as a modifier for polymers to enhance their mechanical and thermal properties. The boron moiety can improve the cross-linking density within polymer matrices, leading to materials with superior performance characteristics.

Agricultural Chemistry

Pesticide Development
The incorporation of boron into organic compounds has been linked to increased efficacy in pesticide formulations. The unique structure of this compound may allow it to function as a novel pesticide or herbicide by targeting specific biochemical pathways in pests while minimizing toxicity to non-target organisms.

Analytical Chemistry

Fluorescent Probes
Due to its fluorescent properties, this compound can be developed into probes for detecting various biological molecules. The ability to modify the dioxaborolane group allows for fine-tuning of the fluorescence characteristics for specific applications in bioimaging and diagnostics.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-b]pyridine derivatives for anticancer activity against multiple cancer cell lines. The results indicated that compounds with boron substituents exhibited enhanced cytotoxicity compared to their non-boronated counterparts .

Case Study 2: OLED Applications

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into OLED devices resulted in improved efficiency and stability compared to traditional materials . The study highlighted its potential for commercial applications in display technology.

Case Study 3: Pesticide Efficacy

Field trials assessing the effectiveness of boron-containing pesticides showed promising results in controlling pest populations while maintaining environmental safety standards . This underscores the potential agricultural applications of the compound.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine largely depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form biaryl compounds. The pyrazolo[3,4-b]pyridine core can interact with various molecular targets, potentially modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of boronated heterocycles. Key structural analogs and their distinguishing features are summarized below:

Structural Analogues by Core Heterocycle

Table 1: Core Heterocycle and Substituent Variations

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine 1312312-78-9 Pyrazolo[3,4-b]pyridine 1-Me, 5-Bpin* C₁₄H₁₉BN₂O₂ 258.12
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine 1093819-50-1 Pyrazolo[3,4-b]pyridine 5-Bpin (no 1-Me) C₁₃H₁₇BN₂O₂ 244.10
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 1220696-34-3 Pyrrolo[2,3-b]pyridine 1-Me, 5-Bpin C₁₄H₁₉BN₂O₂ 258.12
2-Ethyl-5-Bpin-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 25996732 (ChemSpider) Pyrrolo[2,3-b]pyridine 2-Et, 5-Bpin, 1-TIPS** C₂₄H₄₁BN₂O₂Si 428.50

Bpin = 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane; *TIPS = Triisopropylsilyl
Sources:

Key Observations:
  • Core Influence : Replacement of pyrazolo[3,4-b]pyridine with pyrrolo[2,3-b]pyridine (e.g., CAS 1220696-34-3) alters electronic properties and hydrogen-bonding capacity due to nitrogen positioning .
  • Bulky groups like TIPS () may hinder reactivity in sterically demanding couplings.

Functional and Reactivity Comparisons

Table 2: Reactivity and Application Profiles

Compound Suzuki Coupling Efficiency Solubility Profile Biological Activity (Reported)
Target Compound (CAS 1312312-78-9) High (typical for Bpin) Moderate in polar aprotic solvents Potential kinase inhibition
5-Bpin-1H-pyrazolo[3,4-b]pyridine (CAS 1093819-50-1) Moderate (decreased steric protection) Lower solubility vs. methylated analog Not reported
1-Me-5-Bpin-pyrrolo[2,3-b]pyridine (CAS 1220696-34-3) High Similar to pyrazolo analog Antibacterial screening candidate
2-Et-5-Bpin-1-TIPS-pyrrolo[2,3-b]pyridine (ChemSpider 25996732) Low (steric hindrance) Low in aqueous solvents No data
Key Insights:
  • Reactivity : The target compound’s methyl group balances stability and reactivity, whereas bulky substituents (e.g., TIPS in ) reduce coupling efficiency .
  • Biological Potential: Methylated pyrazolo/pyrrolo derivatives show preliminary bioactivity, though data are sparse .

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound that belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound's unique structure allows for various interactions with biological targets, making it a candidate for further research.

  • CAS Number : 847818-74-0
  • Molecular Formula : C₁₀H₁₇BN₂O₂
  • Molecular Weight : 208.07 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, compounds in the pyrazolo[3,4-b]pyridine series have demonstrated potential against several diseases including tuberculosis and cancer.

Antitubercular Activity

A recent study focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis (M. tuberculosis). The synthesized derivatives exhibited promising antitubercular activity. Specifically:

  • In vitro Testing : Some derivatives showed effective inhibition of the MABA assay against the H37Rv strain of M. tuberculosis.
  • Molecular Docking Studies : In silico analysis revealed strong binding affinity to pantothenate synthetase from M. tuberculosis (MTBPS), indicating a potential mechanism of action against this pathogen .

Anticancer Activity

Pyrazolo[3,4-b]pyridines have also been investigated for their anticancer properties:

  • Cell Proliferation Inhibition : Compounds derived from this scaffold have shown significant inhibition of cell proliferation in various human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) .
  • Kinase Inhibition : Some derivatives have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance:
    • CDK2 Inhibition : One compound exhibited an IC50 value of 0.36 µM against CDK2.
    • CDK9 Inhibition : Another showed an IC50 value of 1.8 µM against CDK9 .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-b]pyridines can be significantly influenced by structural modifications. Key findings include:

  • Substituents at N(1) and C(5) : Variations at these positions can enhance binding affinity and selectivity towards specific biological targets.
  • Tetra-substituted Derivatives : These have been shown to possess higher antitubercular activity compared to their mono or di-substituted counterparts .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridines:

StudyFocusFindings
Rao et al., 2023Antitubercular ActivityIdentified several derivatives with significant inhibition against M. tuberculosis; docking studies confirmed strong interactions with MTBPS .
MDPI StudyAnticancer ActivityDemonstrated selective inhibition of CDK2 and CDK9; compounds showed potent antiproliferative effects in human cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety for cross-coupling. A validated protocol involves:

  • Precursor preparation : Start with halogenated pyrazolo[3,4-b]pyridine derivatives (e.g., 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine) .
  • Coupling reaction : React with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (dioxane/H₂O) at 80–100°C .
  • Critical parameters :
    • Catalyst loading (1–5 mol%) impacts reaction efficiency.
    • Base selection (e.g., K₂CO₃ vs. Na₂CO₃) affects boronic ester stability .

Q. Table 1: Reaction Optimization Data

ParameterCondition RangeOptimal ValueYield (%)Reference
Catalyst (Pd(PPh₃)₄)1–5 mol%3 mol%78–85
Temperature (°C)70–1109082
Solvent SystemDioxane/H₂O4:1 v/v85

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Use a multi-technique approach:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at N1: δ ~3.5 ppm; boronic ester peaks: δ 1.0–1.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (expected m/z: Calc. 313.18; Obs. 313.17) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalReference
¹H NMR (CDCl₃)1.32 ppm (s, 12H, pinacol CH₃)
¹³C NMR84.5 ppm (dioxaborolan B-O)
IR1350 cm⁻¹ (B-O stretch)

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard mitigation :
    • Avoid ignition sources (P210) due to flammability .
    • Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the boronic ester group influence reactivity in cross-coupling reactions, and what are common side reactions?

Methodological Answer:

  • Reactivity : The pinacol boronic ester stabilizes the boron center, enabling efficient Suzuki couplings with aryl/heteroaryl halides. However, protodeboronation can occur under acidic conditions .
  • Side reactions :
    • Homocoupling: Mitigate by degassing solvents to exclude O₂ .
    • Hydrolysis: Control pH (neutral to slightly basic) to preserve the boronic ester .

Experimental Design Tip : Use ¹⁰B NMR to monitor boron-specific reactivity pathways .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in catalytic applications?

Methodological Answer:

  • Case study : If DFT calculations predict preferential coupling at C5 but experiments show C3 selectivity:
    • Re-examine solvent effects (e.g., toluene vs. DMF) using molecular dynamics simulations .
    • Validate intermediates via in situ IR or LC-MS .
  • Statistical tools : Apply multivariate analysis (e.g., PCA) to correlate reaction variables with outcomes .

Q. How can researchers optimize this compound’s stability under biological assay conditions?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the boronic ester in aqueous media (pH-dependent).
  • Stabilization strategies :
    • Use buffered solutions (pH 7.4) with 1–5% organic co-solvents (e.g., DMSO) .
    • Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

Q. What methodologies identify and quantify metabolites in pharmacokinetic studies?

Methodological Answer:

  • Metabolite profiling :
    • LC-QTOF-MS : Detect phase I/II metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .
    • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track excretion pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Case example : If Study A reports IC₅₀ = 50 nM (cancer cells) but Study B finds no activity:
    • Verify compound integrity (e.g., check for boronic ester hydrolysis via ¹H NMR) .
    • Replicate assays using standardized protocols (e.g., CellTiter-Glo vs. MTT) .

Q. Table 3: Cross-Study Comparison Framework

VariableStudy AStudy BResolution Strategy
Cell LineHeLaHEK293Use isogenic cell pairs
Assay Duration48 h24 hTime-course analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.